

"Methyl 2-(piperidin-1-yl)benzoate" physical and chemical properties

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Compound of Interest

Compound Name: Methyl 2-(piperidin-1-yl)benzoate

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An In-depth Technical Guide to the Physical and Chemical Properties of **Methyl 2-(piperidin-1-yl)benzoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Methyl 2-(piperidin-1-yl)benzoate**, a substituted aromatic ester of interest in chemical research and drug discovery. This document compiles available data on its molecular characteristics, physical constants, and synthetic methodologies, and includes relevant spectral data where available.

Chemical Identity and Molecular Structure

Methyl 2-(piperidin-1-yl)benzoate is an organic compound featuring a methyl benzoate core with a piperidine ring attached at the ortho position via a nitrogen atom.

Table 1: Compound Identification

| Identifier | Value |
|-------------------|--|
| IUPAC Name | Methyl 2-(1-piperidiny)benzoate |
| CAS Number | 81215-42-1[1] |
| Molecular Formula | C ₁₃ H ₁₇ NO ₂ [2] |
| Molecular Weight | 219.27 g/mol [2] |
| Canonical SMILES | COC(=O)c1ccccc1N2CCCCC2 |
| InChI | InChI=1S/C13H17NO2/c1-16-13(15)11-7-3-4-8-12(11)14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3[2] |

| InChIKey | PQJQUCKCUILXOK-UHFFFAOYSA-N[2] |

Physical and Chemical Properties

To date, limited experimental data for the physical properties of **Methyl 2-(piperidin-1-yl)benzoate** has been published. The available information, largely based on predictions, is summarized below.

Table 2: Physical and Chemical Properties

| Property | Value | Source |
|----------------|------------------------------------|---------------------|
| Boiling Point | 340.8 ± 25.0 °C at 760 mmHg | Predicted[2] |
| Density | 1.1 ± 0.1 g/cm ³ | Predicted[2] |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | Predicted[2] |

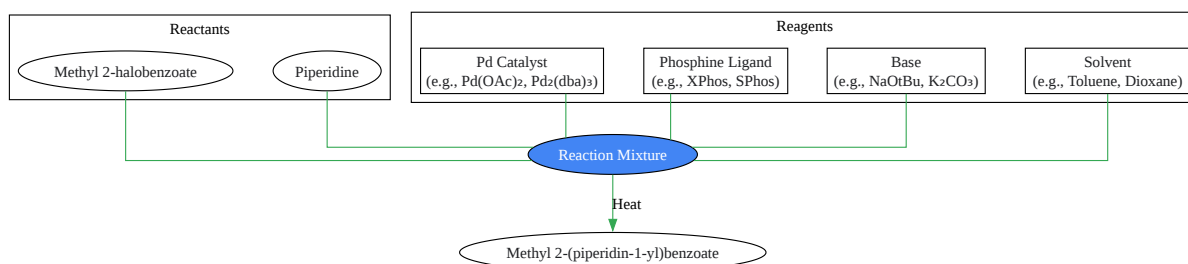
| Polarizability | 24.9 ± 0.5 10⁻²⁴cm³ | Predicted[2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 2-(piperidin-1-yl)benzoate** (CAS 81215-42-1) is not readily available in the searched literature, its synthesis can be logically inferred from established chemical reactions. The compound is a known precursor to (2-piperidin-1-yl-phenyl)methanol.[3] The most common methods for the synthesis of N-aryl piperidines are the Buchwald-Hartwig amination and the Ullmann condensation.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

A plausible and modern approach for the synthesis of **Methyl 2-(piperidin-1-yl)benzoate** is the palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an aryl halide (or triflate) with an amine. In this case, methyl 2-bromobenzoate or methyl 2-chlorobenzoate would be reacted with piperidine.



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Figure 1. Proposed Buchwald-Hartwig amination workflow for the synthesis of **Methyl 2-(piperidin-1-yl)benzoate**.

Experimental Protocol (General Procedure):

- **Reaction Setup:** To an oven-dried Schlenk tube, add the palladium catalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.1-1.5 equivalents relative to palladium), and the base (e.g., 1.5-2.0 equivalents).
- **Reactant Addition:** Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add methyl 2-halobenzoate (1.0 equivalent), piperidine (1.2-1.5 equivalents), and the anhydrous solvent.
- **Reaction:** Stir the mixture at a specified temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
- **Work-up:** Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Data

No experimental spectra for **Methyl 2-(piperidin-1-yl)benzoate** were found in the searched literature. The following sections provide predicted spectral information and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** Predicted spectra for the target molecule are not available. However, for the related isomer, Methyl 4-(piperidin-1-ylcarbonyl)benzoate, the following peaks are reported (200 MHz, CDCl₃, p.p.m.): δ 1.27 (m, 2H), 1.70 (m, 2H), 3.33 (m, 2H), 3.74 (m, 2H), 3.95 (s, 3H), 7.47 (d, ³J = 8.27 Hz), 8.09 (d, ³J = 8.17).^[4] For **Methyl 2-(piperidin-1-yl)benzoate**, one would expect the aromatic protons to show a more complex splitting pattern due to the ortho substitution. The methyl ester protons would likely appear as a singlet around 3.8-3.9 ppm, and the piperidine protons would appear as multiplets in the aliphatic region.
- **¹³C NMR:** For Methyl 4-(piperidin-1-ylcarbonyl)benzoate, the reported chemical shifts are (200 MHz, CDCl₃, p.p.m.): δ 24.5, 25.6, 26.5, 42.2, 51.2, 52.6, 126.7, 129.8, 130.8, 140.9, 166.4, 169.2.^[4] For the target molecule, the carbonyl carbon of the ester would be expected

around 167 ppm, the methyl carbon around 52 ppm, and the aromatic carbons between 120-150 ppm. The piperidine carbons would appear in the aliphatic region.

Infrared (IR) Spectroscopy

An experimental IR spectrum for the target compound is not available. For the related isomer, Methyl 4-(piperidin-1-ylcarbonyl)benzoate, characteristic IR peaks (KBr, cm^{-1}) are observed at ν 1724, 1680, 1436, 1276, 1114.[4] For **Methyl 2-(piperidin-1-yl)benzoate**, one would expect a strong carbonyl (C=O) stretch for the ester at approximately 1720-1740 cm^{-1} , C-O stretching vibrations, and C-H stretching from the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

No experimental mass spectrum was found for **Methyl 2-(piperidin-1-yl)benzoate**. The predicted monoisotopic mass is 219.1259 Da. High-resolution mass spectrometry would be expected to confirm the molecular formula $\text{C}_{13}\text{H}_{17}\text{NO}_2$.

Biological Activity and Signaling Pathways

There is no specific information in the searched literature regarding the biological activity or associated signaling pathways for **Methyl 2-(piperidin-1-yl)benzoate**. Its structural similarity to other N-aryl piperidine-containing compounds suggests potential applications in medicinal chemistry, as the N-aryl piperidine motif is a common scaffold in various biologically active molecules.

Conclusion

Methyl 2-(piperidin-1-yl)benzoate is a compound for which detailed experimental data is sparse in the public domain. This guide provides the most current available information on its physical and chemical properties, primarily from predictive sources, and outlines a probable synthetic route based on established organic chemistry principles. Further experimental investigation is required to fully characterize this compound, including determination of its physical constants and acquisition of detailed spectroscopic data. Such information will be invaluable for its potential use in research and development.

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